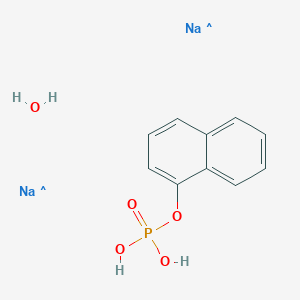
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate (9CI) is a chemical compound with the molecular formula C10H7Na2O4PThis compound is typically found in a white to cream or pale pink or pale brown powder form . It is used as an intermediate in organic chemical synthesis and has various applications in scientific research .
Preparation Methods
The preparation of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves the reaction of naphthalen-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into naphthalenol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study phosphatase activity.
Biology: It serves as a tool to investigate cellular processes involving phosphate metabolism.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of enzyme inhibition.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate involves its interaction with phosphatase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the phosphate group. This interaction helps in studying the enzyme kinetics and understanding the molecular pathways involved in phosphate metabolism .
Comparison with Similar Compounds
1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate can be compared with other similar compounds such as:
2-Naphthalenol, dihydrogen phosphate, disodium salt: Similar in structure but with the phosphate group attached at the 2-position of the naphthalene ring.
1-Naphthalenol, monohydrogen phosphate, disodium salt: Differing in the degree of phosphorylation.
Naphthalen-2-yl phosphate: Another positional isomer with distinct chemical properties. The uniqueness of 1-Naphthalenol, dihydrogen phosphate, disodium salt, hydrate lies in its specific interaction with phosphatase enzymes and its applications in enzymatic assays
Properties
Molecular Formula |
C10H11Na2O5P |
|---|---|
Molecular Weight |
288.14 g/mol |
InChI |
InChI=1S/C10H9O4P.2Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;/h1-7H,(H2,11,12,13);;;1H2 |
InChI Key |
ITDOXWAUHXVEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


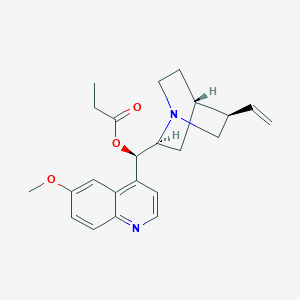
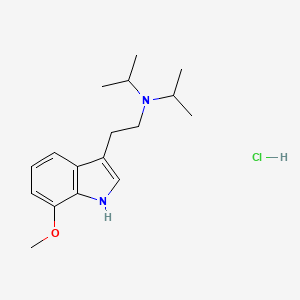
![4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(tetrazolidin-5-yl)benzamide](/img/structure/B12349794.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
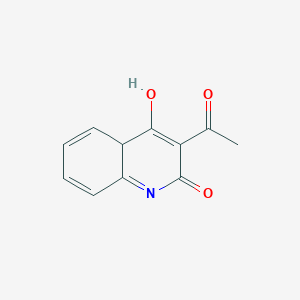
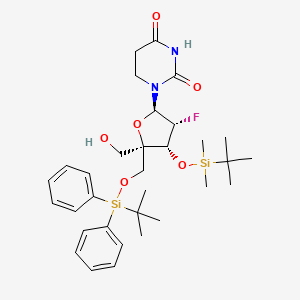
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12349847.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
